molecular formula C16H18N4S B6447030 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,5-dimethyl-1,3-benzothiazole CAS No. 2549000-13-5

2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,5-dimethyl-1,3-benzothiazole

Cat. No.: B6447030
CAS No.: 2549000-13-5
M. Wt: 298.4 g/mol
InChI Key: BZOUSIWMYUHQGV-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core substituted with methyl groups at positions 4 and 4. At position 2, an azetidine (a four-membered saturated ring) is attached, which is further functionalized with a (1H-imidazol-1-yl)methyl group.

Properties

IUPAC Name

2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-4,5-dimethyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4S/c1-11-3-4-14-15(12(11)2)18-16(21-14)20-8-13(9-20)7-19-6-5-17-10-19/h3-6,10,13H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOUSIWMYUHQGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N3CC(C3)CN4C=CN=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,5-dimethyl-1,3-benzothiazole typically involves multi-step organic reactions. One common approach includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,5-dimethyl-1,3-benzothiazole: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the imidazole and benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or sodium hydride for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,5-dimethyl-1,3-benzothiazole: has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,5-dimethyl-1,3-benzothiazole involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the benzothiazole moiety can interact with hydrophobic pockets in proteins, leading to inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Azetidine and Imidazole Moieties

  • TLR7-9 Antagonists (): A patent describes compounds like 5-[6-[[3-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile. These share the azetidine ring but replace the benzothiazole core with a quinoline system. The imidazole-like pyrazolo-pyridine group in these compounds targets TLR receptors, suggesting the target compound’s azetidine-imidazole unit may also influence receptor binding .
  • 4-[1-(2-Hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic Acid (): This analog contains a diphenylimidazole linked to a benzoic acid via a hydroxypropyl group. Unlike the target compound, it lacks the azetidine and benzothiazole moieties but demonstrates the pharmacological versatility of imidazole derivatives in crystal structures and biological studies .

Benzothiazole and Thiazole Derivatives

  • Imidazo[2,1-b][1,3]thiazole Derivatives (): Compounds like 1-[2-(methylthio)-3H-[1,2,4]triazolo[1,5-a]benzimidazol-3-yl]acetone incorporate thiazole or triazole rings fused with benzimidazole. These derivatives emphasize the role of sulfur-containing heterocycles in modulating bioactivity, though they lack the azetidine-imidazole substitution seen in the target compound .
  • Phenoxymethylbenzoimidazole-Thiazole-Triazole Hybrids (): Compounds such as 9c (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) feature triazole-thiazole linkages. Docking studies with α-glucosidase (PDB: 2ZE0) reveal competitive binding modes, suggesting the target compound’s benzothiazole-azetidine unit may similarly interact with enzyme active sites .

Antimicrobial Imidazole-Triazole Derivatives ()

  • [3,5-Di(4’,5’-diphenyl-1H-imidazol-1-yl)]-1H-1,2,4-triazole (C1–C9): These compounds combine dual imidazole and triazole rings, exhibiting broad-spectrum antimicrobial activity. While they lack the benzothiazole core, their substituent-dependent efficacy (e.g., bromo or fluoro groups in 9b–9e ) highlights the importance of halogenation in enhancing bioactivity—a feature absent in the target compound .
  • 5-Oxo-Imidazole Derivatives (): Synthesized from 4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, these derivatives show growth inhibitory effects against microbes. Their carbonyl group contrasts with the target compound’s methyl-substituted benzothiazole, suggesting divergent mechanisms of action .

Data Table: Key Structural and Functional Comparisons

Compound Class Core Structure Key Substituents Biological Activity Reference
Target Compound Benzothiazole 4,5-dimethyl; azetidine-imidazole Hypothesized enzyme inhibition
TLR7-9 Antagonists Quinoline Azetidine-pyrazolo-pyridine Immunomodulatory
Phenoxymethylbenzoimidazole Benzimidazole-thiazole Triazole-bromoaryl α-Glucosidase inhibition
Imidazole-Triazole (C1–C9) Triazole Di(4’,5’-diphenylimidazole) Antimicrobial
5-Oxo-Imidazole Pyrazolone-imidazole Arylidene substituents Growth inhibition

Biological Activity

2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,5-dimethyl-1,3-benzothiazole is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound integrates an imidazole ring, an azetidine ring, and a benzothiazole moiety, which contribute to its diverse chemical reactivity and biological properties.

Chemical Structure and Properties

The molecular formula of the compound is C14H16N4SC_{14}H_{16}N_{4}S, with a molecular weight of approximately 270.35 g/mol. The structural complexity allows for various interactions with biological targets, enhancing its potential therapeutic applications.

PropertyValue
Molecular FormulaC14H16N4SC_{14}H_{16}N_{4}S
Molecular Weight270.35 g/mol
CAS Number2549010-55-9

Antimicrobial and Antifungal Properties

Research indicates that the compound exhibits significant antimicrobial and antifungal activities. In vitro studies have demonstrated that it can inhibit the growth of various pathogenic microorganisms. For instance, the compound showed promising results against bacterial strains such as Staphylococcus aureus and fungal strains like Candida albicans .

Antitumor Activity

In addition to its antimicrobial properties, this compound has been evaluated for its antitumor activity. A study reported that derivatives of similar benzothiazole compounds exhibited significant cytotoxic effects against cancer cell lines, including lung cancer cells (HCC827 and NCI-H358). The IC50 values for these compounds were notably low, indicating high potency .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

  • Imidazole Moiety : This part of the molecule can bind to metal ions or active sites of enzymes, potentially inhibiting their activity.
  • Benzothiazole Core : Known for its ability to intercalate with DNA or proteins, affecting cellular processes such as replication and transcription.
  • Azetidine Ring : This structure may enhance binding affinity and specificity towards biological targets.

Study on Antitumor Effects

In a comparative study involving various benzothiazole derivatives, this compound was tested alongside other compounds. It demonstrated superior activity in inhibiting cell proliferation in a 2D assay format compared to a 3D assay format . The results highlighted its potential as a lead compound for further development in cancer therapeutics.

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